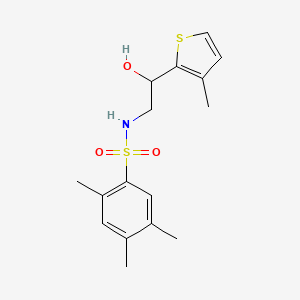

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Description

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4,5-trimethylbenzenesulfonamide moiety linked to a hydroxyethyl group bearing a 3-methylthiophen-2-yl substituent. Sulfonamides are well-documented for their biological activities, including antimicrobial and antifungal properties .

Properties

IUPAC Name |

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3S2/c1-10-5-6-21-16(10)14(18)9-17-22(19,20)15-8-12(3)11(2)7-13(15)4/h5-8,14,17-18H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHSJOAGHBNZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield 2-(3-methylthiophen-2-yl)acetaldehyde, while reduction of the sulfonamide group can produce 2,4,5-trimethylbenzenesulfonic acid .

Scientific Research Applications

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiophene and sulfonamide moieties can interact with various enzymes and receptors. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to other sulfonamide derivatives with modifications on the aryl or heteroaryl groups. Key analogues include:

N-(2-trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethyl sulfonamide (IV-5)

- Substituents : The sulfonamide group is attached to a 2-trifluoromethyl-4-chlorophenyl ring, while the hydroxyethyl group bears a 3,5-difluorophenyl substituent.

- Activity : IV-5 exhibits excellent fungicidal activity, attributed to the electron-withdrawing trifluoromethyl and chloro groups enhancing target binding .

- Comparison: The target compound replaces the fluorinated phenyl group with a 3-methylthiophene, introducing sulfur-mediated hydrophobic interactions.

Patent Derivatives (EP 2 697 207 B1)

- Substituents : Examples include trifluoromethanesulfonamide and cyclopropanesulfonamide groups linked to oxazolidine or cyclohexenyl moieties .

- Comparison : The patent compounds emphasize trifluoromethyl and oxazolidine motifs, which enhance metabolic stability and target affinity. The target compound’s hydroxyethyl group may improve solubility but reduce stability compared to these fluorinated analogues.

N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide

- Substituents : A methoxyphenyl group and ethyl substitution on the sulfonamide nitrogen .

- Comparison : The methoxy group increases electron density, contrasting with the target compound’s electron-neutral thiophene. The ethyl group in this analogue reduces polarity compared to the target’s hydroxyethyl chain.

Biological Activity

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide compound with a complex molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

The molecular formula of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is C₁₄H₁₈N₁O₂S, with a molecular weight of approximately 278.36 g/mol. The compound features a sulfonamide group (-SO₂NH₂) linked to a trimethylbenzene ring and a hydroxyethyl side chain containing a thiophene moiety.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₁O₂S |

| Molecular Weight | 278.36 g/mol |

| CAS Number | 1351622-78-0 |

| Functional Groups | Sulfonamide, Hydroxy, Thiophene |

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide primarily functions as an inhibitor of bacterial dihydropteroate synthase , an enzyme crucial for folate synthesis in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and proliferation, similar to other sulfonamides which are known for their antibacterial properties.

Antibacterial Properties

Sulfonamides are widely recognized for their antibacterial effects. The biological activity of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide has been evaluated in various studies:

- In vitro Studies : Laboratory tests have demonstrated that the compound exhibits significant antibacterial activity against various strains of bacteria. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria in controlled environments.

- Mechanistic Studies : Research indicates that the compound's structure allows it to form hydrogen bonds with active site residues of dihydropteroate synthase, enhancing its inhibitory efficacy.

Potential Therapeutic Applications

Given its mechanism of action and biological activity, N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide may have potential applications in:

- Antibiotic Development : As a new antibiotic agent targeting resistant bacterial strains.

- Pharmacological Research : Exploring its role in combination therapies for enhanced efficacy against bacterial infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of related sulfonamide compounds and their derivatives:

Q & A

Q. Optimal Conditions :

- Reaction temperature: 85°C

- Duration: 16 hours

- Yield: ~70–85% (depending on precursor purity) .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., hydroxyl at δ 4.5–5.0 ppm, thiophene protons at δ 6.8–7.2 ppm) and confirm sulfonamide connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ≈ 380–400 Da).

- X-ray Crystallography : Use SHELX programs (SHELXL/SHELXD) for structure determination. Single-crystal data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) refines bond angles and torsional strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.